molecular formula C18H14N2OS2 B375828 (E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile CAS No. 328068-78-6

(E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile

Cat. No.: B375828
CAS No.: 328068-78-6
M. Wt: 338.5g/mol
InChI Key: UCHBFPAPVBDPGL-NTEUORMPSA-N
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Description

(E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a methoxyphenyl group, a thiophene ring, and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Acrylonitrile Moiety: The acrylonitrile group can be introduced through a Knoevenagel condensation reaction between an aldehyde and malononitrile.

    Coupling of the Thiophene Ring: The thiophene ring can be coupled to the thiazole ring through a Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the acrylonitrile moiety, converting it to an amine or aldehyde.

    Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, aldehydes

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, this compound is studied for its pharmacological effects. It may interact with specific biological targets, leading to the modulation of disease pathways and the development of new treatments.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring stability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of (E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The thiazole and thiophene rings may facilitate binding to specific sites, while the acrylonitrile moiety can participate in covalent interactions. These interactions can modulate biological pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile: Unique due to the presence of both thiazole and thiophene rings.

    (E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-phenylacrylonitrile: Lacks the thiophene ring, which may affect its chemical reactivity and biological activity.

    (E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(2-thienyl)acrylonitrile: Contains a different thiophene substitution pattern, leading to variations in properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(5-methylthiophen-2-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2OS2/c1-12-3-8-16(23-12)9-14(10-19)18-20-17(11-22-18)13-4-6-15(21-2)7-5-13/h3-9,11H,1-2H3/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHBFPAPVBDPGL-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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